benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate
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Overview
Description
Benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate typically involves multiple steps, starting with the formation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Biltz synthesis. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)[_{{{CITATION{{{_3{1-Methyl-3-{4-(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl ... - MDPI.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to increase yield and reduce costs. This might include the use of continuous flow reactors, which can enhance the efficiency of the synthesis process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them useful in the development of new therapeutic agents.
Medicine: In medicine, this compound can be used as a precursor for drugs targeting specific diseases. Its potential to bind to various receptors makes it a candidate for drug development.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological system .
Comparison with Similar Compounds
Indole-3-carbinol
Indomethacin
Sumatriptan
Uniqueness: Benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate stands out due to its unique structural features and reactivity. Compared to other indole derivatives, it may offer distinct advantages in terms of biological activity and synthetic versatility.
Properties
IUPAC Name |
benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18-17-11-14-10-15(6-7-16(14)22(17)9-8-20-18)21-19(24)25-12-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRFAALESOQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)C=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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